2,6-Dimethoxy-3-pyridinol 2,6-Dimethoxy-3-pyridinol
Brand Name: Vulcanchem
CAS No.: 885963-28-0
VCID: VC2911348
InChI: InChI=1S/C7H9NO3/c1-10-6-4-3-5(9)7(8-6)11-2/h3-4,9H,1-2H3
SMILES: COC1=NC(=C(C=C1)O)OC
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol

2,6-Dimethoxy-3-pyridinol

CAS No.: 885963-28-0

Cat. No.: VC2911348

Molecular Formula: C7H9NO3

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethoxy-3-pyridinol - 885963-28-0

Specification

CAS No. 885963-28-0
Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
IUPAC Name 2,6-dimethoxypyridin-3-ol
Standard InChI InChI=1S/C7H9NO3/c1-10-6-4-3-5(9)7(8-6)11-2/h3-4,9H,1-2H3
Standard InChI Key LUPAAWVWFNJEAU-UHFFFAOYSA-N
SMILES COC1=NC(=C(C=C1)O)OC
Canonical SMILES COC1=NC(=C(C=C1)O)OC

Introduction

Chemical Structure and Properties

2,6-Dimethoxy-3-pyridinol is a heterocyclic organic compound with the molecular formula C₇H₉NO₃. The structure features a pyridine ring with two methoxy (-OCH₃) substituents at positions 2 and 6, and a hydroxyl (-OH) group at position 3. This arrangement of functional groups contributes to its unique chemical behavior and potential applications in various fields.

Physical and Chemical Properties

The compound possesses several notable physicochemical properties that define its behavior in various experimental and application contexts. The table below summarizes the key properties of 2,6-Dimethoxy-3-pyridinol:

PropertyValue
CAS Number885963-28-0
Molecular FormulaC₇H₉NO₃
Molecular Weight155.151 g/mol
Exact Mass155.058 g/mol
Polar Surface Area (PSA)51.580
LogP0.80440
Synonyms3-hydroxy-2,6-dimethoxypyridine, 2,6-dimethoxy-pyridin-3-ol

The LogP value of 0.80440 indicates that this compound has moderate lipophilicity, suggesting it possesses a balance between hydrophilic and hydrophobic properties. This characteristic potentially affects its solubility in different solvents, membrane permeability, and biological interactions if used in relevant research contexts .

The polar surface area (PSA) value of 51.580 provides insight into the compound's potential for hydrogen bonding and other polar interactions. This moderate PSA suggests the compound has reasonable capacity for such interactions, which could be significant for its chemical reactivity and potential binding properties in research applications .

Structural Characteristics

Functional Group Analysis

The structure of 2,6-Dimethoxy-3-pyridinol features three key functional groups that define its chemical behavior:

  • Pyridine Ring: The heterocyclic aromatic ring with nitrogen at position 1 serves as the core structure, providing basic properties due to the nitrogen atom's lone pair of electrons.

  • Methoxy Groups: Two methoxy (-OCH₃) groups at positions 2 and 6 contribute to the electron density of the ring through resonance effects. These groups also influence the compound's polarity and hydrogen bonding capabilities.

  • Hydroxyl Group: The hydroxyl (-OH) group at position 3 is capable of hydrogen bonding and can participate in various chemical reactions, including oxidation and esterification. This group significantly contributes to the compound's reactivity and potential biological interactions.

The arrangement of these functional groups around the pyridine ring creates a unique electronic environment that influences the compound's chemical behavior, including its acid-base properties, reactivity, and interaction with other molecules .

Structural Comparisons

While the specific compound 2,6-Dimethoxy-3-pyridinol has its unique characteristics, it belongs to a broader family of substituted pyridines. The positioning of the hydroxyl group at position 3, flanked by methoxy groups at positions 2 and 6, creates a distinctive electronic distribution that differentiates it from other pyridine derivatives.

Synthesis Approaches

Synthetic Considerations

Several factors would likely need consideration when synthesizing 2,6-Dimethoxy-3-pyridinol:

  • Regioselectivity: Ensuring that functional groups are introduced at the correct positions on the pyridine ring.

  • Protecting Group Strategies: The hydroxyl group might require protection during certain synthetic steps to prevent unwanted side reactions.

  • Reaction Conditions: Optimizing temperature, solvent, and catalyst systems to maximize yield and minimize side products.

  • Purification: Developing effective methods for isolating the pure compound from reaction mixtures.

Future Research Directions

Areas for Investigation

Several aspects of 2,6-Dimethoxy-3-pyridinol warrant further investigation:

  • Detailed Characterization: Comprehensive spectroscopic and crystallographic studies to fully understand its structural properties.

  • Reaction Chemistry: Systematic exploration of its reactivity patterns, particularly focusing on the hydroxyl group and the pyridine nitrogen.

  • Comparative Studies: Investigations comparing its properties with structurally similar compounds to establish structure-property relationships.

  • Potential Applications: Exploration of specific applications in fields such as materials science, catalysis, or as synthetic building blocks.

Methodological Approaches

Future research might benefit from employing:

  • Computational Studies: Molecular modeling and density functional theory calculations to predict properties and reactivity.

  • Comprehensive Spectroscopic Analysis: Detailed NMR, IR, UV-Vis, and other spectroscopic techniques to fully characterize the compound.

  • Systematic Derivative Synthesis: Creating a series of derivatives with varying substituents to establish structure-property relationships.

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